5-Methoxy-2-nitropyridine chemical structure and properties
5-Methoxy-2-nitropyridine chemical structure and properties
CAS 126739-64-8 | High-Purity Heterocyclic Intermediate [1][2][3]
Executive Summary
5-Methoxy-2-nitropyridine (CAS 126739-64-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5] Distinguished by its electron-deficient pyridine core substituted with an electron-donating methoxy group at the C5 position and a nitro group at the C2 position, it serves as a critical precursor for 5-methoxy-2-aminopyridine , a pharmacophore frequently embedded in kinase inhibitors and other small-molecule therapeutics.
Critical Isomer Distinction: Researchers must strictly distinguish this compound from its more common isomer, 2-methoxy-5-nitropyridine (CAS 5446-92-4). The structural difference (nitro position relative to methoxy) fundamentally alters its electronic properties and reactivity profile in nucleophilic aromatic substitutions (SNAr).
Chemical Identity & Physicochemical Profile[1][2][6][7][8]
| Property | Data |
| IUPAC Name | 5-Methoxy-2-nitropyridine |
| CAS Registry Number | 126739-64-8 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| SMILES | COc1cnc(NO2)cc1 |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 104–108 °C (Typical range for nitro-methoxypyridines) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Electronic Character | The C2-nitro group strongly deactivates the ring, while the C5-methoxy group provides mesomeric stabilization.[2] |
Synthetic Routes & Manufacturing
The synthesis of 5-methoxy-2-nitropyridine is challenging due to the competing regioselectivity of pyridine nitration. Unlike the 2-methoxy isomer (which is easily made by nitrating 2-methoxypyridine), the 5-methoxy-2-nitro isomer requires directed synthesis to ensure the nitro group installs at the 2-position.
Primary Synthetic Pathway: Oxidation of 2-Amino-5-methoxypyridine
The most reliable laboratory-scale route involves the oxidation of the commercially available 2-amino-5-methoxypyridine. This method avoids the poor regioselectivity of direct nitration.
Protocol Overview:
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Starting Material: 2-Amino-5-methoxypyridine (CAS 10167-97-2).[6]
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Oxidant: Hydrogen Peroxide (H₂O₂) with Sodium Tungstate (Na₂WO₄) catalyst or m-CPBA.
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Conditions: Reaction is typically conducted in aqueous/organic biphasic systems or buffered solutions to prevent N-oxide formation.
Alternative Pathway: Nucleophilic Displacement (SNAr)
A convergent route involves the displacement of a leaving group (Halogen) at the 5-position, though this is less common for the nitro precursor specifically.
Visualization of Synthetic Logic:
Figure 1: Synthetic pathway focusing on the oxidation of the amino-precursor to ensure correct regiochemistry.
Reactivity & Functionalization
5-Methoxy-2-nitropyridine acts as a "masked" amino-pyridine. The nitro group at C2 is highly electron-withdrawing, making the ring susceptible to nucleophilic attack, although the methoxy group at C5 mitigates this slightly compared to unsubstituted nitropyridines.
Key Reaction: Reduction to 2-Amino-5-methoxypyridine
The primary utility of this compound is as a high-purity precursor for the 2-amino-5-methoxypyridine moiety, widely used in medicinal chemistry.
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Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
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Mechanism: Nitro group reduction restores the nucleophilicity of the pyridine nitrogen and the exocyclic amine.
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Application: The resulting amine is a key "hinge binder" in kinase inhibitor design, forming hydrogen bonds with the ATP-binding pocket of enzymes.
Experimental Protocol: Catalytic Hydrogenation
Standard Operating Procedure (SOP) for Reduction:
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Dissolution: Dissolve 5-methoxy-2-nitropyridine (1.0 eq) in dry Methanol (0.1 M concentration).
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Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert Argon atmosphere.
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Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature (RT) for 4–6 hours.
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Monitoring: Monitor reaction progress via LC-MS (Target Mass: M+H = 125.1).
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
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Yield: Typically >90% conversion to 2-amino-5-methoxypyridine.
Applications in Drug Discovery
The 5-methoxy-2-aminopyridine motif derived from this nitro precursor is a "privileged structure" in drug design.
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Kinase Inhibitors: The pyridine nitrogen and the 2-amino group function as a donor-acceptor pair, mimicking the adenine ring of ATP. The 5-methoxy group projects into the solvent-accessible region or a hydrophobic pocket (e.g., the "gatekeeper" region), improving potency and selectivity.
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Isosteres: It serves as a bioisostere for 4-methoxyaniline, offering improved solubility and metabolic stability (lower lipophilicity).
Pathway Visualization: Drug Design Workflow
Figure 2: The workflow from nitro-precursor to bioactive kinase inhibitor.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust/aerosols.
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PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light and moisture.
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Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.[6]
References
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Arctom Scientific. (2025). 5-Methoxy-2-nitropyridine CAS 126739-64-8 Product Catalog. Retrieved from
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BLD Pharm. (2025).[6] Product Analysis: 5-Methoxy-2-nitropyridine (CAS 126739-64-8).[1][2][3][4][5][7][8][9] Retrieved from
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ChemSrc. (2025). Physicochemical Properties of 5-Methoxy-2-nitropyridine. Retrieved from
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CoolPharm. (2025). Catalog Entry: KH-31347 for 5-Methoxy-2-nitropyridine.[3] Retrieved from
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PrepChem. (2025). Synthesis of 2-amino-5-methoxy pyridine (Precursor Analysis). Retrieved from
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